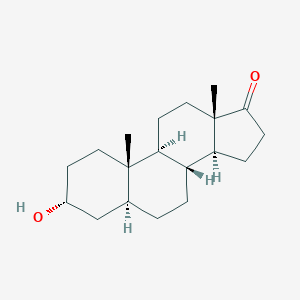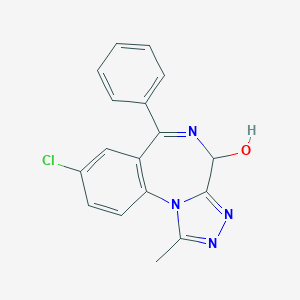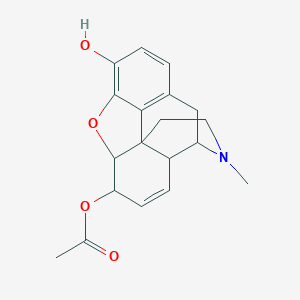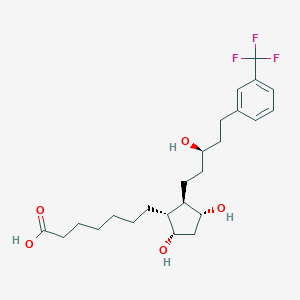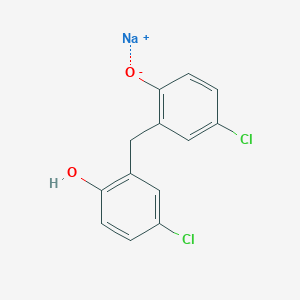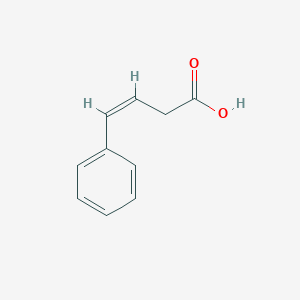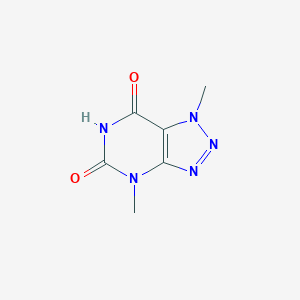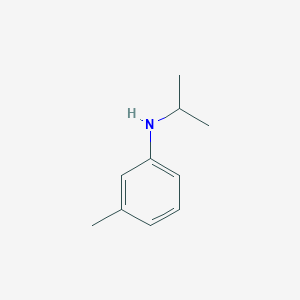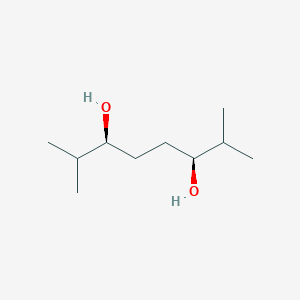![molecular formula C8H13NO2 B159401 (3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole CAS No. 136969-04-5](/img/structure/B159401.png)
(3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole is a bicyclic compound that belongs to the class of furoisoxazoles. These compounds are known for their diverse biological activities, including fungicidal, anti-inflammatory, and analgesic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H,6H-Furo[3,4-c]isoxazole derivatives typically involves a Michael addition followed by an intramolecular cycloaddition. For instance, substituted alkynol can be treated with n-butyllithium in tetrahydrofuran at -70°C, followed by the addition of nitroalkene. The subsequent acidic workup affords nitro ether, which can be cyclized into furoisoxazoles through a nitrile oxide intermediate in the presence of phenyl isocyanate and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3H,6H-Furo[3,4-c]isoxazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions can introduce various functional groups at different positions on the furoisoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
3H,6H-Furo[3,4-c]isoxazole derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of various bioactive molecules.
Biology: They exhibit fungicidal activity against a broad spectrum of plant pathogens.
Industry: They are explored for use in agricultural chemicals, such as fungicides and herbicides.
Mécanisme D'action
The mechanism of action of 3H,6H-Furo[3,4-c]isoxazole derivatives involves their interaction with specific molecular targets. For instance, their fungicidal activity is attributed to the inhibition of key enzymes in the fungal metabolic pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI): This compound shares a similar bicyclic structure but with a thieno ring instead of a furo ring.
(3aR,6R)-3a,4-Dihydro-6-(3,4,5-trimethoxyphenyl)-3H,6H-furo[3,4-c]isoxazole: This compound has a similar furoisoxazole core but with different substituents.
Propriétés
Numéro CAS |
136969-04-5 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-6-3-11-9-7(6)4-10-8/h5-6,8H,3-4H2,1-2H3/t6-,8+/m0/s1 |
Clé InChI |
NEJTZOPGXSOVTP-POYBYMJQSA-N |
SMILES |
CC(C)C1C2CON=C2CO1 |
SMILES isomérique |
CC(C)[C@@H]1[C@H]2CON=C2CO1 |
SMILES canonique |
CC(C)C1C2CON=C2CO1 |
Synonymes |
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





